XZH-5

STAT3 STAT1 Pathway Selectivity

XZH-5 is a synthetic, non-peptide small molecule designed for the selective inhibition of STAT3 phosphorylation. Unlike pan-JAK/STAT inhibitors such as SD-1029, XZH-5 directly engages the STAT3-SH2 domain, blocking Tyr705 phosphorylation without affecting IFN-γ-induced STAT1 activation. This selectivity is critical for immune-oncology and inflammatory signaling studies where STAT1 plays a counter-regulatory role. • Selective STAT3 inhibition: No cross-reactivity against STAT1 or JAK2, ensuring pathway-specific dissection. • Synergistic chemosensitization: Enhances doxorubicin and gemcitabine cytotoxicity in breast and pancreatic cancer models. • Multi-parametric target engagement: Downregulates Bcl-2, Cyclin D1, and Survivin, providing robust readouts in colony formation and gene expression assays.

Molecular Formula C22H25F6N5O4
Molecular Weight 537.5 g/mol
Cat. No. B12373946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXZH-5
Molecular FormulaC22H25F6N5O4
Molecular Weight537.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CN(C=N1)C)C(=O)OC)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C22H25F6N5O4/c1-11(2)17(18(34)31-16(19(35)37-4)8-15-9-33(3)10-29-15)32-20(36)30-14-6-12(21(23,24)25)5-13(7-14)22(26,27)28/h5-7,9-11,16-17H,8H2,1-4H3,(H,31,34)(H2,30,32,36)/t16-,17-/m0/s1
InChIKeyXTYDRDGSHBFNRY-IRXDYDNUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XZH-5 (CAS 1360562-98-6): A Selective, Non-Peptide STAT3 Phosphorylation Inhibitor for Cancer Research Procurement


XZH-5 is a synthetic, non-peptide small molecule (C22H25F6N5O4; MW 537.46) that functions as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation [1]. Developed through structure-based drug design, XZH-5 targets the STAT3-SH2 domain, blocking the phosphorylation of Tyr705 and subsequent STAT3 dimerization, DNA binding, and downstream gene expression [2]. It is primarily utilized as a tool compound in oncology research to dissect STAT3-mediated signaling in cancers characterized by constitutive STAT3 activation [1].

Critical Procurement Distinction: Why XZH-5 Cannot Be Functionally Substituted by Other STAT3 Inhibitors


Substituting XZH-5 with other commercial STAT3 inhibitors (e.g., Stattic, SD-1029) carries a high risk of experimental confoundment due to divergent mechanisms and selectivity profiles . While Stattic is a more potent, non-peptide STAT3-SH2 binder (IC50 5.1 µM), it acts via a distinct alkylation mechanism, which may introduce off-target covalent modifications not observed with XZH-5 . More critically, indirect JAK2/STAT3 inhibitors like SD-1029 abrogate both STAT1 and STAT3 phosphorylation, whereas XZH-5's direct SH2-domain engagement confers a cleaner, STAT3-selective inhibition profile, essential for precise pathway dissection . The functional consequences of these mechanistic differences manifest in divergent synergistic capacities with chemotherapeutics, as evidenced by XZH-5's ability to enhance doxorubicin and gemcitabine cytotoxicity—a property not uniformly shared across all STAT3 inhibitors [1].

Quantitative Differentiation Guide: XZH-5 vs. Commercial STAT3 Inhibitor Benchmarks


STAT3 Pathway Selectivity: XZH-5 Preserves STAT1 Signaling Integrity

In contrast to pan-JAK/STAT inhibitors like SD-1029, which abrogate both STAT3 and STAT1 phosphorylation , XZH-5 exhibits functional selectivity for the STAT3 pathway. This is a critical differentiator for studies where JAK/STAT cross-talk or STAT1-dependent immune responses must remain unperturbed. XZH-5 treatment did not inhibit IFN-γ-induced STAT1 phosphorylation, confirming its target selectivity within the STAT family [1].

STAT3 STAT1 Pathway Selectivity Off-target Effects

Cytotoxicity Potency: XZH-5 IC50 Values in Breast and Pancreatic Cancer Cell Lines

XZH-5 exhibits moderate cytotoxic potency, with IC50 values ranging from 15.5 µM to 24.7 µM across multiple human cancer cell lines in a 72-hour MTT assay [1]. This positions XZH-5 as a useful tool compound for studying STAT3 inhibition in vitro, with potency values that allow for the observation of synergy without overwhelming single-agent toxicity. For context, the well-known non-peptide STAT3 inhibitor Stattic demonstrates an IC50 of 5.1 µM in cell-free assays and induces apoptosis at 10 µM in MDA-MB-231 cells .

Cytotoxicity IC50 Breast Cancer Pancreatic Cancer MTT Assay

Synergistic Enhancement of Chemotherapy: XZH-5 Potentiates Doxorubicin and Gemcitabine Cytotoxicity

XZH-5 uniquely enhances the cytotoxicity of standard chemotherapeutic agents. When combined with doxorubicin (2.5 µM) in MDA-MB-231 breast cancer cells, the addition of 15 µM or 20 µM XZH-5 significantly reduced viable cell numbers, indicative of a synergistic effect [1]. This combination benefit is not uniformly observed with all STAT3 inhibitors and represents a key application-specific advantage of XZH-5 for researchers exploring combinatorial therapeutic strategies.

Synergy Chemotherapy Doxorubicin Gemcitabine Combination Therapy

Inhibition of STAT3 Downstream Targets: Quantitative Reduction of Bcl-2, Cyclin D1, and Survivin mRNA

XZH-5 functionally inhibits the STAT3 pathway, leading to a measurable downregulation of key STAT3 target genes. In MDA-MB-231 and PANC-1 cells, XZH-5 treatment resulted in reduced mRNA expression of Bcl-2, Bcl-xL, Cyclin D1, and Survivin, as quantified by RT-PCR [1]. This downstream effect confirms that XZH-5's inhibition of STAT3 phosphorylation translates into a tangible reduction in pro-survival and proliferative gene programs, a key validation step often overlooked with less well-characterized compounds.

STAT3 Gene Expression Bcl-2 Cyclin D1 Survivin

Colony Formation Suppression: XZH-5 Reduces Clonogenic Survival in STAT3-Dependent Cancer Cells

Beyond acute cytotoxicity, XZH-5 demonstrates long-term anti-proliferative effects by suppressing the clonogenic survival of cancer cells. In colony formation assays, XZH-5 significantly reduced the number of colonies formed by MDA-MB-231 and PANC-1 cells [1]. This assay is a robust measure of a compound's ability to impair the self-renewal and tumor-initiating capacity of cancer cells, a critical parameter for anti-cancer drug development.

Colony Formation Clonogenic Assay Cancer Stem Cells STAT3

Optimal Procurement and Application Scenarios for XZH-5 in Oncology Research


Mechanistic Dissection of STAT3-Specific Signaling Pathways

Use XZH-5 when experimental design requires selective inhibition of STAT3 without cross-reactivity against STAT1, JAK2, or other kinases. This is particularly relevant in studies of inflammatory signaling or immune oncology where STAT1 plays a counter-regulatory role. The compound's well-documented lack of effect on IFN-γ-induced STAT1 phosphorylation [1] ensures pathway specificity.

Combination Therapy Studies with Chemotherapeutics

Employ XZH-5 as a sensitizing agent in combination with doxorubicin or gemcitabine. The demonstrated synergistic reduction in cell viability [2] makes it an ideal tool for pre-clinical exploration of STAT3 inhibition as a strategy to overcome chemoresistance in breast and pancreatic cancer models.

Functional Validation of STAT3 as a Therapeutic Target

Apply XZH-5 in colony formation assays and gene expression studies to confirm the role of STAT3 in clonogenicity and pro-survival signaling. The compound's ability to downregulate Bcl-2, Cyclin D1, and Survivin [3] provides a robust, multi-parametric readout of target engagement and pathway suppression.

In Vitro Model Development for STAT3-Dependent Cancers

Utilize XZH-5 to establish and characterize cell line models of STAT3 addiction. Its moderate potency (IC50 15-25 µM) [4] allows for clear dose-response relationships and the identification of responsive vs. resistant subpopulations, facilitating the development of predictive biomarker assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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